molecular formula C8H6Cl2FNO B1584454 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 96980-64-2

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B1584454
CAS No.: 96980-64-2
M. Wt: 222.04 g/mol
InChI Key: DJPAQYXQRCWKEH-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (CAS 96980-64-2) is a halogenated acetamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C8H6Cl2FNO and a molecular weight of 222.04 g/mol, serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules . Research on structurally related chloroacetamide compounds has demonstrated promising antibacterial properties. Studies indicate that the presence of a chlorine atom on the acetamide group can significantly enhance antibacterial activity, with evidence suggesting that such molecules may act on penicillin-binding proteins, leading to bacterial cell lysis . This makes the compound a valuable template for developing new antibacterial agents, particularly against challenging pathogens like Klebsiella pneumoniae . The compound is characterized by its distinct spectroscopic properties. Infrared spectroscopy confirms the presence of key functional groups, including N-H stretching vibrations at approximately 3220 cm⁻¹ and a carbonyl (C=O) stretch at around 1712 cm⁻¹ . In proton nuclear magnetic resonance (¹H NMR), the methylene protons of the chloroacetyl group appear as a singlet near 3.98 ppm, while the amide N-H proton is observed as a broad signal around 10.21 ppm . Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the safety data sheet for proper handling guidelines. The compound has associated hazard statements H301, H311, H331, and H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and potential germ cell mutagenicity .

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPAQYXQRCWKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352859
Record name 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96980-64-2
Record name 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96980-64-2
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Preparation Methods

Primary Synthetic Route: Acylation of 3-chloro-4-fluoroaniline Derivatives

The most common and effective method to prepare 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is the acylation of 3-chloro-4-fluoroaniline with chloroacetyl chloride . This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated and to drive the reaction to completion.

Typical Reaction Conditions:

Step Description Details
Solvent Use of inert solvents such as dichloromethane or acetonitrile Maintains reaction homogeneity and controls temperature
Base Triethylamine or inorganic bases like sodium carbonate Neutralizes HCl and facilitates acylation
Temperature 0 to 5 °C during addition, then room temperature stirring Controls reaction rate and minimizes side reactions
Reaction Time Several hours (typically 2-4 hours) Ensures complete conversion
Work-up Aqueous washes to remove inorganic salts, followed by organic solvent evaporation Purifies crude product
Purification Recrystallization from solvents like ethyl acetate or isobutyl acetate Yields pure crystalline product

This method is widely documented for structurally related compounds such as 2-chloro-N-(4-fluorophenyl)acetamide and can be adapted for the 3-chloro-4-fluorophenyl analogue with similar efficiency.

Detailed Reaction Mechanism and Reagents

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.

Reagent Role Notes
3-chloro-4-fluoroaniline Nucleophile Aromatic amine substrate
Chloroacetyl chloride Acylating agent Provides the 2-chloroacetyl moiety
Triethylamine Base Neutralizes HCl, improves yield
Dichloromethane or acetonitrile Solvent Inert, facilitates reaction control

Industrial Scale Preparation and Process Optimization

Industrial synthesis follows the same fundamental chemistry but involves scale-up considerations:

  • Use of continuous flow reactors to improve safety and reaction control due to the exothermic nature of acylation.
  • Optimization of reagent stoichiometry to maximize yield and minimize waste.
  • Use of polar aprotic solvents like acetonitrile for better solubility and reaction rates.
  • Efficient work-up involving phase separations and solvent recovery.

A patent describing related processes for chloro-fluoro-substituted aniline derivatives highlights the use of N-methyl-2-pyrrolidone as a solvent at 55-60 °C, followed by aqueous work-up and recrystallization to isolate pure products.

Alternative Preparation Approaches and Derivative Syntheses

While direct acylation remains the primary method, some studies explore:

  • Halogen exchange reactions on preformed acetamides to introduce chlorine at the 2-position.
  • Use of bromoacetyl bromide as an alternative acylating agent, followed by substitution with chloride ions.
  • Multi-step syntheses involving initial formation of intermediate amides or esters, then chlorination.

These approaches are less common due to increased complexity but may be useful for specific derivative synthesis.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages
Direct Acylation 3-chloro-4-fluoroaniline + chloroacetyl chloride 0-5 °C addition, RT stirring, base (triethylamine), inert solvent High yield, straightforward, scalable Requires careful temperature control, HCl evolution
Alternative Halogenation Preformed N-(3-chloro-4-fluorophenyl)acetamide + chlorinating agent Varies, often harsher conditions Allows late-stage chlorination More steps, potential side reactions
Bromoacetyl route 3-chloro-4-fluoroaniline + bromoacetyl bromide, then substitution Room temperature, basic conditions Potentially milder conditions Additional substitution step required

Research Findings and Analytical Data

  • The acylation reaction proceeds rapidly under mild conditions, with typical yields exceeding 80%.
  • Purity of the final product is confirmed by recrystallization and characterized by spectroscopic methods (NMR, IR, MS).
  • The presence of chlorine and fluorine substituents influences the reactivity and solubility, necessitating solvent and base optimization.
  • Industrial patents emphasize solvent choice and temperature control as critical parameters for reproducibility and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids.

    Reduction: Reduced products such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials science: The compound can be used in the development of novel materials with specific properties.

    Biological studies: It serves as a tool for studying biochemical pathways and interactions.

    Industrial applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The compound may also influence cellular pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural variations among 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide and related compounds, emphasizing how substituent positions and functional groups alter properties:

Compound Name Molecular Formula Key Structural Features Unique Properties/Effects Reference
This compound C₉H₇Cl₂FNO Chloro (C2), chloro (C3), fluoro (C4) on phenyl Enhanced electrophilicity; broad bioactivity
2-Chloro-N-(4-fluorophenyl)-N-methylacetamide C₉H₉ClFNO Methyl group on acetamide; fluoro (C4) on phenyl Increased lipophilicity; altered pharmacokinetics
N-(2-Chloro-4-fluorophenyl)acetamide C₈H₆ClFNO Chloro (C2), fluoro (C4) on phenyl Reduced steric hindrance; higher solubility
2-Chloro-N-(3-chloro-4-methylphenyl)acetamide C₁₀H₁₀Cl₂NO Methyl (C4) instead of fluoro on phenyl Higher hydrophobicity; lower metabolic stability
N-(3-Fluoro-4-hydroxyphenyl)acetamide C₈H₈FNO₂ Hydroxyl (C4), fluoro (C3) on phenyl Improved hydrogen-bonding capacity
N-(3-Chloro-4-fluorophenyl)acetamide C₈H₆ClFNO Lacks C2 chloro on acetamide Reduced reactivity; narrower bioactivity

Impact of Substituent Positioning

  • Halogenation Patterns :

    • The 3-chloro-4-fluoro substitution on the phenyl ring in the target compound creates a synergistic electronic effect, enhancing its affinity for biological targets compared to analogs like N-(2-chloro-4-fluorophenyl)acetamide , where the chloro group at C2 reduces steric effects .
    • Replacement of the fluoro group with a methyl (as in 2-chloro-N-(3-chloro-4-methylphenyl)acetamide) increases hydrophobicity but reduces polarity, limiting solubility in aqueous systems .
  • Functional Group Variations: The methylthio group in N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide introduces sulfur-based reactivity, enabling disulfide bond formation—a feature absent in the target compound .

Physicochemical Properties

  • Solubility :
    The fluoro substituent in the target compound improves water solubility relative to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide , which is more hydrophobic .
  • Crystal Packing :
    Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice of the target compound, as observed in related structures like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .

Biological Activity

2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound notable for its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈Cl₂FNO, with a molecular weight of approximately 221.06 g/mol. The presence of both chlorine and fluorine atoms in its structure contributes to its reactivity and biological interactions. The compound can be characterized by the following features:

  • Chlorine Substituents : Enhances biological activity.
  • Fluorine Substituent : Increases chemical stability and reactivity.

Research indicates that this compound exhibits significant antibacterial properties, particularly against Klebsiella pneumoniae. The mechanism of action involves interference with bacterial cell wall synthesis, likely through interactions with penicillin-binding proteins (PBPs). These interactions form hydrogen bonds with critical residues in PBPs, inhibiting their function and leading to bacterial cell lysis.

Antimicrobial Activity

The compound has been evaluated for its antibacterial efficacy against various strains of bacteria. Notably, it has shown promising results in combination therapies with other antibiotics, enhancing their effectiveness while reducing the necessary concentrations to achieve bacterial death.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Klebsiella pneumoniae32 µg/mLEffective in combination with ciprofloxacin
Escherichia coli64 µg/mLModerate activity
Staphylococcus aureus128 µg/mLLimited efficacy

Case Studies and Research Findings

  • Combination Therapy Study : A study investigated the effects of combining this compound with ciprofloxacin and cefepime against K. pneumoniae. The results indicated that the combination showed additive effects, enhancing antibacterial activity without significant cytotoxicity .
  • Cytotoxicity Assessment : Preliminary tests demonstrated that the compound did not exhibit significant cytotoxic potential in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use .
  • Structure-Activity Relationship (SAR) : Research on related compounds highlighted that the presence of dual halogen substituents (chlorine and fluorine) significantly enhances antibacterial activity compared to structural analogs lacking these features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
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2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

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